Phenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside

描述

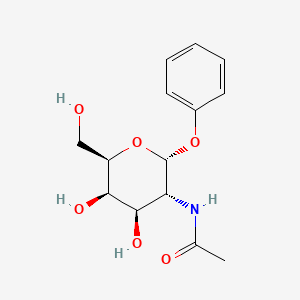

Phenyl 2-acetamido-2-deoxy-α-D-galactopyranoside (CAS: 10139-04-5, molecular formula: C₁₄H₁₉NO₆, molecular weight: 297.31 g/mol) is an aryl glycoside featuring a phenyl group linked via an α-glycosidic bond to 2-acetamido-2-deoxy-D-galactopyranose. This compound is notable for its role as a substrate in enzymatic studies, particularly for sialyltransferases . Its synthesis typically involves glycosylation reactions using Lewis acids like SnCl₄ or protective group strategies (e.g., benzylidene acetal formation) to achieve stereochemical control . The compound’s crystalline nature (melting point: 241°C) and stability under ambient storage conditions make it a practical tool in glycobiology research .

属性

IUPAC Name |

N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO6/c1-8(17)15-11-13(19)12(18)10(7-16)21-14(11)20-9-5-3-2-4-6-9/h2-6,10-14,16,18-19H,7H2,1H3,(H,15,17)/t10-,11-,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUJDLWWYFIZERS-RGDJUOJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC2=CC=CC=C2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901293500 | |

| Record name | Phenyl N-acetyl-α-D-galactosaminide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901293500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13089-18-4 | |

| Record name | Phenyl N-acetyl-α-D-galactosaminide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13089-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl alpha-N-acetylgalactosaminide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013089184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl N-acetyl-α-D-galactosaminide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901293500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl 2-acetamido-2-deoxy-α-D-galactopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthesis via Acetylated Galactosyl Donors and Phenol Glycosylation

One commonly employed approach involves the use of peracetylated galactosyl donors, such as phenyl 2-azido-2-deoxy-3,4,6-tri-O-acetyl-1-seleno-alpha-D-galactopyranoside or trichloroacetimidate derivatives, which are then glycosylated with phenol under catalytic conditions to form the phenyl glycoside intermediate. The azido group at C-2 is subsequently reduced and acetylated to yield the acetamido function.

Key reagents and conditions : N-iodosuccinimide (NIS) and triflic acid (TfOH) as promoters for glycosylation, reduction of azido to amino group by Staudinger or catalytic hydrogenation, acetylation using acetic anhydride.

Advantages : High stereoselectivity toward alpha-anomer, good yields (>80%), and regioselective protection.

Representative reaction scheme :

- Preparation of phenyl 2-azido-2-deoxy-3,4,6-tri-O-acetyl-1-seleno-alpha-D-galactopyranoside

- Glycosylation with phenol catalyzed by NIS/TfOH

- Reduction of azide to amine

- Acetylation to form acetamido group

Direct Glycosylation Using Trichloroacetimidate Donors

Another method involves the synthesis of phenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside via glycosylation of phenol with 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-galactopyranosyl trichloroacetimidate donors. This method benefits from the high reactivity and selectivity of trichloroacetimidate donors under mild conditions.

Typical conditions : Use of Lewis acid catalysts such as BF3·OEt2 or TMSOTf in dichloromethane at low temperatures.

Outcome : Formation of the desired phenyl glycoside with alpha-stereochemistry, followed by deprotection to yield the free this compound.

Acetolysis and Bromination Approaches

Some protocols include acetolysis of methyl 2-acetamido-2-deoxy-galactopyranosides to generate glycosyl bromides, which then undergo nucleophilic substitution by phenol or phenoxide ions to form the phenyl glycoside.

Example : Treatment of acetylated methyl glycosides with hydrogen bromide in acetic acid to form glycosyl bromides, followed by reaction with Amberlyst A-26-p-nitrophenoxide resin to afford phenyl glycosides.

Notes : This method requires careful control of reaction conditions to maintain alpha-selectivity and minimize side reactions.

Sulfation studies on phenyl 2-acetamido-2-deoxy-beta-D-galactopyranosides have shown that selective modification at hydroxyl groups can influence biological activity, indicating the importance of precise control in synthesis for functional derivatives.

The use of phenylselenoglycosides as donors has been demonstrated to provide excellent alpha-selectivity due to the neighboring group participation and the ability to perform glycosylation at low temperatures, minimizing side reactions.

Protective group strategies involving acetylation and benzylation have been optimized to allow selective activation and deprotection sequences, improving overall yield and purity of the target compound.

Catalytic systems such as NIS/TfOH have proven effective in promoting glycosylation with phenol, achieving high yields and stereoselectivity, which is critical for producing the alpha-anomer.

The preparation of this compound is best achieved via glycosylation of protected galactosyl donors with phenol under catalytic conditions that favor alpha-anomer formation. The most reliable methods include:

- Glycosylation using phenylselenoglycoside donors activated by NIS/TfOH

- Glycosylation with trichloroacetimidate donors catalyzed by Lewis acids

- Acetolysis to form glycosyl bromides followed by nucleophilic substitution

These methods are supported by extensive research and yield high purity products suitable for biochemical applications.

化学反应分析

Types of Reactions

Phenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups on the sugar moiety.

Reduction: This can affect the acetamido group, converting it to an amine.

Substitution: The phenyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .

科学研究应用

Glycosylation Inhibition

One of the prominent applications of phenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside is its ability to inhibit glycosylation processes. Glycosylation is a critical post-translational modification affecting protein function and stability. Research indicates that derivatives like this compound can suppress the incorporation of glucosamine into O-glycans, thereby inhibiting mucin biosynthesis and MUC1 expression in breast cancer cell lines . This inhibition may have significant implications for cancer treatment, particularly in reducing tumor metastasis associated with mucin overproduction.

Cancer Research

In cancer research, this compound has been studied for its effects on various cancer cell lines. For instance, it has been shown to induce apoptosis in colorectal cancer cells by altering glycosylation patterns, which can affect cell growth and survival pathways . The compound's ability to modulate glycosyltransferase activity has been linked to its potential as a therapeutic agent in targeting specific cancer types.

Sialyltransferase Substrate

Another significant application is its role as a substrate for sialyltransferases, enzymes responsible for adding sialic acid residues to glycoproteins and glycolipids. Studies have demonstrated that this compound can act as a substrate for these enzymes, influencing the sialylation of glycoconjugates . Understanding this interaction can help elucidate mechanisms of cellular communication and immune response modulation.

Development of Inhibitors

The synthesis of sulfated derivatives of this compound has led to the development of specific inhibitors targeting glycosyltransferases. These inhibitors can be valuable tools in studying glycan biosynthesis and its implications in disease states . For example, sulfated derivatives have been shown to competitively inhibit GalNAc4S-6ST, an enzyme involved in the synthesis of chondroitin sulfate E, which is relevant in various pathological conditions.

Potential Therapeutic Uses

Research indicates that this compound may have therapeutic potential beyond cancer treatment. Its ability to modulate glycosylation could be harnessed in treating other diseases characterized by aberrant glycan structures, such as certain autoimmune disorders and infections . Continued exploration into its pharmacological properties could lead to novel therapeutic strategies.

Case Studies and Research Findings

作用机制

Phenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside acts as a competitive inhibitor of O-glycosylation by mimicking the natural substrates of glycosyltransferases. It blocks the elongation of O-glycan chains by inhibiting the enzyme β1,3-galactosyltransferase. This inhibition affects the glycosylation of proteins, altering their function and stability .

相似化合物的比较

Comparative Analysis with Structural Analogs

Aryl Glycosides with Varying Aglycones

Key Observations :

- Aglycone Impact : The 4-nitrophenyl derivative (PNPαGalNAc) exhibits enhanced chromogenic properties, enabling real-time monitoring of enzymatic hydrolysis . In contrast, the benzyl analog is more lipophilic, favoring its use in solid-phase synthesis of oligosaccharides .

- Stereochemical Specificity: The α-configuration in phenyl and benzyl derivatives is critical for enzyme recognition, as β-linked analogs (e.g., phenyl-β-D-glucopyranoside) show negligible activity in sialyltransferase assays .

Modifications in the Glycan Core

Key Observations :

- 6-O-Galactosylation : Enhances solubility and mimics natural substrates like mucins, facilitating studies on glycan elongation .

- Core Sugar Substitution: Replacement of galactopyranose with glucopyranose (e.g., in 2-phenylethyl glucopyranoside) shifts enzyme specificity from α-galactosidases to β-glucosidases .

Protective Group Strategies

生物活性

Phenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside (commonly referred to as GalNAc-Ph) is a significant glycoside derivative of galactose, primarily recognized for its role in inhibiting O-glycosylation processes. This compound has garnered attention in biochemical research due to its implications in various biological activities, particularly concerning glycoprotein function, cellular processes, and potential therapeutic applications.

Structure and Properties

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C₁₃H₁₅N₁O₅

- CAS Number: 13089-18-4

GalNAc-Ph mimics the structure of GalNAc-α-1-O-serine/threonine, enabling it to act as a competitive inhibitor of O-glycan chain extension. This inhibition can significantly affect the biosynthesis of glycoproteins and their subsequent functions.

This compound primarily targets the O-linked glycosylation pathway. The mechanism involves:

- Competitive Inhibition: GalNAc-Ph competes with natural substrates for binding to glycosyltransferases, enzymes responsible for adding sugar moieties to proteins.

- Disruption of Glycoprotein Targeting: By inhibiting O-glycosylation, GalNAc-Ph alters the localization and function of glycoproteins, which can affect cell signaling and adhesion.

Inhibition of Glycosylation

Research indicates that GalNAc-Ph effectively inhibits O-glycosylation across various cell lines. This inhibition has been linked to:

- Altered Cell Signaling: Disruption in mucin biosynthesis can lead to changes in cell signaling pathways that are crucial for maintaining cellular homeostasis.

- Effects on Cancer Cells: Studies have shown that treatment with GalNAc-Ph can induce apoptosis in colorectal cancer cell lines by downregulating proliferation pathways linked to altered glycosylation patterns .

Case Studies and Research Findings

-

Cellular Studies:

- In a study examining the effects of O-glycan inhibitors on colorectal cancer cells, GalNAc-Ph was found to induce apoptosis at concentrations around 0.5 mM, highlighting its potential as a therapeutic agent against tumor growth .

- The compound's ability to alter glycosylation patterns was confirmed through mass spectrometry analysis, which identified various aryl-glycan products formed upon treatment .

-

Animal Models:

- Dosage studies in animal models suggest that low concentrations of GalNAc-Ph can selectively inhibit glycosylation without significant toxicity, making it a candidate for further exploration in therapeutic applications .

- Enzymatic Interactions:

Applications in Research and Medicine

This compound is utilized in various scientific fields:

- Biochemical Research: As a model compound for studying glycosylation processes.

- Cancer Research: Investigated for its potential to modulate glycosylation in cancer therapies.

- Drug Development: Its role in altering glycoprotein functions opens avenues for designing novel therapeutics targeting glycosylation-related diseases.

Summary Table of Biological Activities

常见问题

Basic Research Questions

Q. What are the key synthetic challenges in preparing phenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside, and how are they addressed?

- Answer : The synthesis requires precise regioselective protection and deprotection of hydroxyl groups. For example, intermediates like 6-O-triphenylmethyl derivatives are used to block the 6-OH group during glycosylation, as described in the synthesis of analogous p-nitrophenyl derivatives . Mesylation (using methanesulfonyl chloride) followed by nucleophilic displacement or epoxide formation is a common strategy for inversion of configuration at specific positions, enabling access to rare amino sugar derivatives .

Q. How is the purity and structure of this compound validated in synthetic workflows?

- Answer : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical. For instance, ¹H/¹³C NMR confirms regio- and stereochemistry of glycosidic bonds, while high-resolution MALDI-TOF MS verifies molecular weight, as demonstrated in the characterization of phospho-glycopeptide analogs .

Q. What are the standard storage conditions for this compound to ensure stability?

- Answer : The compound is hygroscopic and sensitive to hydrolysis. It should be stored desiccated at room temperature (20–25°C), as indicated by physicochemical stability studies of related glycosides .

Advanced Research Questions

Q. How can this compound be used to study enzyme specificity in glycosyltransferases?

- Answer : This compound serves as a substrate for enzymes like sialyltransferase. Competitive assays using fluorogenic analogs (e.g., 4-methylumbelliferyl derivatives) or radiolabeled substrates can quantify enzyme activity. For example, kinetic studies with p-nitrophenyl derivatives reveal differences in catalytic efficiency between α- and β-anomers .

Q. What experimental strategies resolve contradictions in activity data between synthetic analogs and natural glycoconjugates?

- Answer : Structural modifications (e.g., acetyl group removal or substitution with azide/alkyne tags) are tested to mimic natural epitopes. For instance, replacing the phenyl group with a 4-aminophenyl moiety enhances solubility and enables conjugation for microarray-based binding assays . Discrepancies in enzymatic hydrolysis rates may arise from steric hindrance introduced by bulky protecting groups .

Q. How can molecular dynamics (MD) simulations enhance the design of glycosidase inhibitors using this compound?

- Answer : Steered MD simulations predict binding free energies and transition states for glycosidic bond cleavage. For example, simulations of selectin-ligand complexes revealed critical hydrogen-bonding interactions between the acetamido group and active-site residues, guiding the design of transition-state analogs .

Methodological Considerations

Q. What chromatographic techniques are optimal for separating stereoisomers of this compound?

- Answer : Reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile/water with 0.1% TFA) resolves α/β-anomers. For complex mixtures, hydrophilic interaction liquid chromatography (HILIC) improves separation of polar derivatives .

Q. How is regioselective glycosylation achieved in the synthesis of branched glycans containing this residue?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。